

# An In-Depth Technical Guide to the Spectral Data of Allyl Phenoxyacetate

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## Compound of Interest

Compound Name: *Allyl phenoxyacetate*

Cat. No.: *B160265*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **allyl phenoxyacetate**, a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

## Data Presentation

The spectral data for **allyl phenoxyacetate** is summarized in the following tables for clarity and ease of comparison.

### Table 1: <sup>1</sup>H NMR Spectral Data of Allyl Phenoxyacetate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.32 - 7.28	m	2H	Ar-H	
7.01 - 6.97	m	1H	Ar-H	
6.93 - 6.90	m	2H	Ar-H	
5.97	ddt	17.2, 10.5, 5.6	1H	-CH=CH <sub>2</sub>
5.35	dq	17.2, 1.5	1H	=CH <sub>2</sub> (trans)
5.27	dq	10.5, 1.4	1H	=CH <sub>2</sub> (cis)
4.69	s	2H	O-CH <sub>2</sub> -C=O	O-CH <sub>2</sub> -CH=
4.66	dt	5.6, 1.4	2H	

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 400 MHz.

**Table 2: <sup>13</sup>C NMR Spectral Data of Allyl Phenoxyacetate**

Chemical Shift (δ) ppm	Carbon Type	Assignment
168.9	C=O	Ester Carbonyl
157.7	C	Ar-C-O
131.8	CH	-CH=CH <sub>2</sub>
129.5	CH	Ar-CH
121.8	CH	Ar-CH
118.9	CH <sub>2</sub>	=CH <sub>2</sub>
114.7	CH	Ar-CH
66.0	CH <sub>2</sub>	O-CH <sub>2</sub> -CH=
65.4	CH <sub>2</sub>	O-CH <sub>2</sub> -C=O

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 100 MHz.

**Table 3: IR Spectral Data of Allyl Phenoxyacetate.[1]**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3070	Medium	=C-H Stretch (Aromatic & Alkene)
2985, 2920	Medium	-C-H Stretch (Aliphatic)
1760	Strong	C=O Stretch (Ester)
1600, 1495	Strong	C=C Stretch (Aromatic)
1210	Strong	C-O Stretch (Ester)
1170	Strong	C-O-C Stretch (Ether)
990, 930	Strong	=C-H Bend (Alkene)
750, 690	Strong	C-H Bend (Aromatic)

Sample preparation: Neat liquid.

**Table 4: Mass Spectrometry Data of Allyl Phenoxyacetate**

m/z	Relative Intensity (%)	Proposed Fragment Ion
192	25	[M] <sup>+</sup> (Molecular Ion)
107	100	[C <sub>6</sub> H <sub>5</sub> OCH <sub>2</sub> ] <sup>+</sup>
77	60	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
41	45	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

Ionization method: Electron Ionization (EI) at 70 eV.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** A sample of **allyl phenoxyacetate** (approximately 10-20 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  0.00 ppm), although modern spectrometers can reference the residual solvent peak.
- **Instrumentation:** Spectra are recorded on a 400 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** The proton NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of around 220 ppm is used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

## Infrared (IR) Spectroscopy

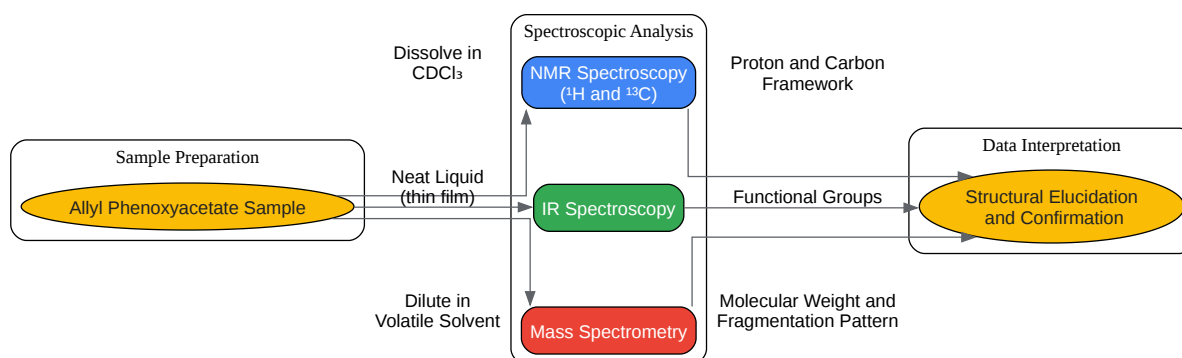
- **Sample Preparation:** As **allyl phenoxyacetate** is a liquid at room temperature, the IR spectrum is conveniently recorded using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{--}400\text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **allyl phenoxyacetate** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** Electron Ionization (EI) is employed, where the sample molecules in the gas phase are bombarded with a beam of electrons with an energy of 70 eV. This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific  $m/z$  value. The resulting mass spectrum is a plot of relative intensity versus  $m/z$ .

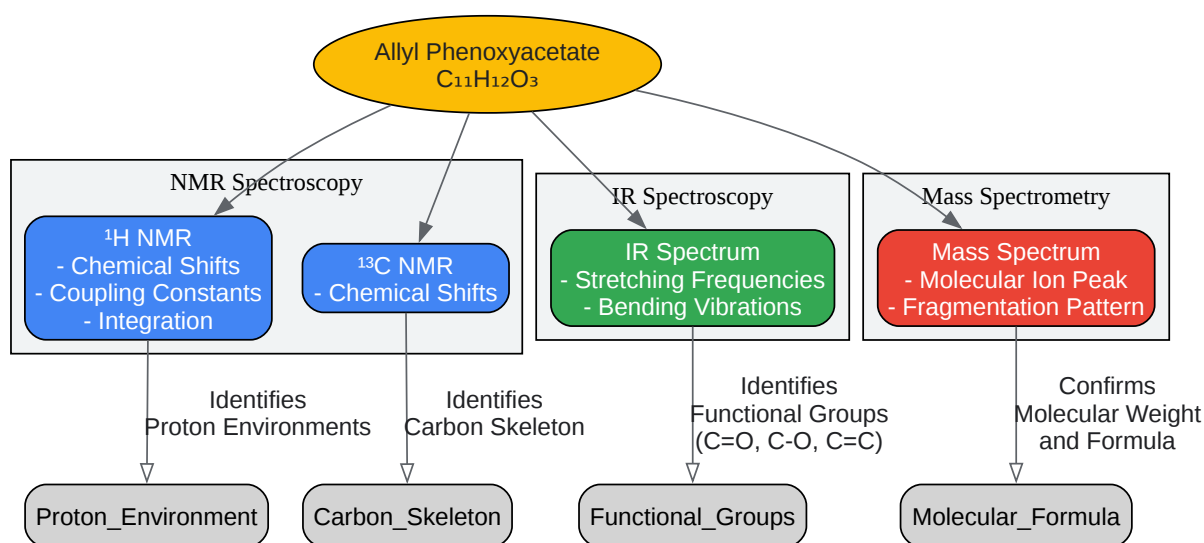
## Mandatory Visualization

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.



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### Spectroscopic analysis workflow for allyl phenoxyacetate.



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Structural information derived from different spectroscopic techniques.

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